(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a methoxypropanol group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using a suitable alkyl halide, such as 3-methyl-1-bromopropane, in the presence of a base like potassium carbonate.
Amination: The alkylated pyrazole is reacted with an amine, such as 2-amino-1-methoxypropane, under reflux conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of anti-inflammatory or anticancer agents.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism by which (1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
- Structural Features : The combination of a methoxypropanol group with a pyrazole ring is unique and imparts distinct chemical properties.
- Reactivity : The presence of both an amine and a methoxy group allows for diverse chemical reactivity and potential applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
1-methoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7(6-13-3)10-4-9-5-11-12-8(9)2/h5,7,10H,4,6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCANRIVYHPMZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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